

# An In-Depth Technical Guide to the Physicochemical Properties of Levobunolol Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Bunolol hydrochloride*

Cat. No.: *B1668054*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Ophthalmic Significance of Levobunolol Hydrochloride

Levobunolol hydrochloride is a non-cardioselective beta-adrenergic receptor antagonist that has long been a cornerstone in the management of ocular hypertension and open-angle glaucoma.<sup>[1][2][3]</sup> Its therapeutic efficacy lies in its ability to reduce intraocular pressure (IOP), a major risk factor in the pathogenesis of glaucomatous visual field loss. Levobunolol hydrochloride achieves this primarily by decreasing the production of aqueous humor.<sup>[4]</sup> As the levo-isomer of bunolol, it is approximately 60 times more potent in its beta-blocking activity than its dextro isomer.<sup>[4]</sup>

Understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) like levobunolol hydrochloride is paramount for drug development. These characteristics dictate its behavior from formulation and manufacturing to its stability, bioavailability, and ultimately, its clinical performance. This guide provides a comprehensive exploration of these critical properties, offering both foundational data and the experimental context necessary for formulation scientists and researchers.

## Chemical and Structural Identity

**Levobunolol hydrochloride** is the hydrochloride salt of (S)-5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one.<sup>[3][5]</sup> The presence of the hydrochloride salt significantly enhances its aqueous solubility compared to the free base, a crucial attribute for its formulation as ophthalmic drops.<sup>[6]</sup>

| Property          | Value                                                                                      | References          |
|-------------------|--------------------------------------------------------------------------------------------|---------------------|
| Chemical Name     | (-)-5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone hydrochloride |                     |
| Molecular Formula | C <sub>17</sub> H <sub>25</sub> NO <sub>3</sub> ·HCl                                       | <a href="#">[4]</a> |
| Molecular Weight  | 327.85 g/mol                                                                               |                     |
| CAS Number        | 27912-14-7                                                                                 | <a href="#">[3]</a> |

Structural Formula:

Caption: Chemical structure of **Levobunolol Hydrochloride**.

## Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of **levobunolol hydrochloride** is the bedrock of effective formulation development. These properties influence solubility, dissolution rate, membrane permeability, and stability.

## Appearance and Organoleptic Properties

**Levobunolol hydrochloride** is a fine, white to off-white crystalline powder.<sup>[4]</sup> It is odorless and has a bitter taste.<sup>[4]</sup>

## Melting Point

The melting point of **levobunolol hydrochloride** is a key indicator of its purity and identity. It has a reported melting range of 209-211 °C.<sup>[2]</sup> The United States Pharmacopeia (USP) specifies a melting range between 206 and 211 °C, determined after drying.<sup>[5]</sup>

## pKa and pH of Solution

The acid dissociation constant (pKa) is critical for predicting the ionization state of a drug at a given pH, which in turn affects its solubility and absorption. **Levobunolol hydrochloride** has a pKa of approximately 9.32, corresponding to the secondary amine. A 5% solution in water has a pH between 4.5 and 6.5.[\[5\]](#)

## Solubility Profile

The high aqueous solubility of the hydrochloride salt is a key formulation advantage.[\[6\]](#) The solubility in various solvents is summarized below.

| Solvent          | Temperature (°C) | Solubility (mg/mL) | References          |
|------------------|------------------|--------------------|---------------------|
| Distilled Water  | 25               | > 300              | <a href="#">[4]</a> |
| Absolute Ethanol | 25               | 24                 | <a href="#">[4]</a> |
| Methanol         | Not Specified    | Soluble            | <a href="#">[6]</a> |
| DMSO             | Not Specified    | ≥ 62.5             | <a href="#">[6]</a> |

This solubility profile underscores its suitability for aqueous ophthalmic solutions. The pH of these formulations is typically adjusted to a range of 5.5 to 7.5 to ensure both drug stability and patient comfort.[\[6\]](#)

## Partition and Distribution Coefficients (LogP & LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) are crucial predictors of a drug's lipophilicity and its ability to permeate biological membranes.

- LogP: The octanol-water partition coefficient for the neutral form of levobunolol has a calculated value of 2.4.[\[2\]](#)
- LogD: The distribution coefficient, which accounts for all ionic and neutral species at a specific pH, is more physiologically relevant for an ionizable drug like **levobunolol hydrochloride**. While specific experimental LogD values for **levobunolol hydrochloride** are not widely published, its pKa of 9.32 indicates that it will be predominantly in its ionized,

more water-soluble form at physiological pH (around 7.4). This is a critical consideration for its absorption across the cornea.

The relationship between pH, pKa, and the distribution of ionized and non-ionized species is a fundamental concept in drug development.



[Click to download full resolution via product page](#)

Caption: Ionization state of Levobunolol at different pH values.

## Solid-State Properties: Polymorphism and Hygroscopicity

Detailed public information on the polymorphism and hygroscopicity of levobunolol hydrochloride is limited.

- Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact a drug's solubility, stability, and bioavailability.<sup>[7]</sup> While the USP describes it as a crystalline powder, specific studies identifying different polymorphic forms are not readily available in the literature. For any new formulation development, a thorough polymorphic screening would be a critical step.

- **Hygroscopicity:** The tendency of a substance to absorb moisture from the air can affect its physical and chemical stability, as well as its handling properties. The USP "Loss on Drying" test specifies drying in a vacuum over phosphorus pentoxide at 110°C for 4 hours, with a limit of not more than 0.5% weight loss, suggesting it is not significantly hygroscopic under these conditions.<sup>[5]</sup> However, more detailed hygroscopicity studies under various humidity conditions would be necessary for robust formulation and packaging design.

## Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and quantification of **levobunolol hydrochloride**.

### UV-Visible Spectroscopy

UV-Visible spectroscopy is a simple and cost-effective method for the quantification of **levobunolol hydrochloride**.<sup>[6]</sup> The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is dependent on the solvent. In an alcoholic solution, the USP specifies using a concentration of 10  $\mu\text{g/mL}$  for UV absorption identification.<sup>[5]</sup> While a specific  $\lambda_{\text{max}}$  in alcohol is not stated in the immediate search results, a spectrophotometric method for its estimation in bulk and tablet dosage forms after reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in chloroform reported a  $\lambda_{\text{max}}$  of 470 nm for the resulting complex.<sup>[8]</sup>

Experimental Protocol: Determination of  $\lambda_{\text{max}}$

- **Preparation of Standard Solution:** Accurately prepare a standard solution of **levobunolol hydrochloride** of a known concentration (e.g., 10-20  $\mu\text{g/mL}$ ) in the desired solvent (e.g., methanol, ethanol, or water).<sup>[6]</sup>
- **UV Scan:** Scan the standard solution across a range of UV wavelengths (e.g., 200-400 nm) using a calibrated spectrophotometer.<sup>[6]</sup>
- **$\lambda_{\text{max}}$  Determination:** Identify the wavelength at which the maximum absorbance is observed. This is the  $\lambda_{\text{max}}$ .<sup>[6]</sup>
- **Application:** The determined  $\lambda_{\text{max}}$  can then be used to construct a calibration curve for the quantitative analysis of **levobunolol hydrochloride** in various samples.<sup>[6]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups and serves as a fingerprint for the compound. The USP confirms the identity of **levobunolol hydrochloride** by comparing its IR absorption spectrum with that of a reference standard.[\[5\]](#)

Expected Characteristic IR Absorption Bands:

Based on the structure of **levobunolol hydrochloride**, the following characteristic absorption bands are expected in its IR spectrum:[\[9\]](#)[\[10\]](#)

- O-H stretch: A broad band in the region of 3200-3550  $\text{cm}^{-1}$  due to the hydroxyl group.
- N-H stretch: A medium intensity band in the region of 2900-3300  $\text{cm}^{-1}$  from the secondary amine hydrochloride.
- C-H stretch (aromatic): Bands typically appear just above 3000  $\text{cm}^{-1}$ .
- C-H stretch (aliphatic): Bands typically appear just below 3000  $\text{cm}^{-1}$ .
- C=O stretch (ketone): A strong, sharp band around 1685-1666  $\text{cm}^{-1}$  (conjugated ketone).
- C=C stretch (aromatic): Bands in the 1600-1450  $\text{cm}^{-1}$  region.
- C-O stretch (ether and alcohol): Bands in the 1260-1050  $\text{cm}^{-1}$  region.

## Stability Profile and Degradation Pathways

The stability of an API is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[\[11\]](#)

## Forced Degradation Studies

Forced degradation studies involve subjecting the drug to stress conditions more severe than those used for accelerated stability testing.[\[11\]](#) This helps in identifying potential degradation products and understanding the intrinsic stability of the molecule.

General Protocol for Forced Degradation of **Levobunolol Hydrochloride**:

- Preparation of Stock Solution: Prepare a stock solution of **levobunolol hydrochloride** (e.g., 1 mg/mL) in a suitable solvent like methanol or water.
- Stress Conditions:
  - Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at an elevated temperature (e.g., 60-80°C) for a specified period.
  - Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at an elevated temperature (e.g., 60-80°C).
  - Oxidative Degradation: Treat the stock solution with an oxidizing agent like 3-30% hydrogen peroxide at room temperature.[12]
  - Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).
  - Photodegradation: Expose the drug solution and solid drug to UV and visible light.[11]
- Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating method, typically HPLC, to separate and quantify the parent drug and any degradation products.



[Click to download full resolution via product page](#)

Caption: Workflow for forced degradation studies of Levobunolol HCl.

While specific degradation products for **levobunolol hydrochloride** are not extensively detailed in publicly available literature, forced degradation coupled with techniques like LC-MS would be necessary for their identification and characterization.

## Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients.[\[11\]](#) Reversed-

phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.

#### Key Features of a Stability-Indicating HPLC Method for **Levobunolol Hydrochloride**:

- Column: A C18 column is typically used.[\[5\]](#)
- Mobile Phase: A mixture of an aqueous buffer (e.g., sodium 1-heptanesulfonate in water with glacial acetic acid) and an organic modifier like methanol is common.[\[5\]](#)
- Detection: UV detection at a wavelength where **levobunolol hydrochloride** has significant absorbance (e.g., 254 nm) is employed.[\[5\]](#)
- Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The specificity is proven by the ability to resolve the levobunolol peak from all potential degradation product peaks generated during forced degradation studies.

## Conclusion

The physicochemical properties of **levobunolol hydrochloride** define its performance as a pharmaceutical agent. Its high aqueous solubility, a direct result of its hydrochloride salt form, is a significant advantage for its formulation as an ophthalmic solution. While foundational data on its melting point, pKa, and spectroscopic characteristics are well-established, a deeper investigation into its solid-state properties, such as polymorphism and hygroscopicity, as well as a comprehensive characterization of its degradation products, would provide invaluable insights for the development of next-generation formulations. This guide serves as a robust technical resource, consolidating critical data and outlining the experimental rationale necessary for researchers and drug development professionals to innovate and optimize ophthalmic therapies utilizing this important molecule.

## References

- USP. (n.d.). USP Monographs: **Levobunolol Hydrochloride**. USP29-NF24.
- PubChem. (n.d.). **Levobunolol Hydrochloride**. National Center for Biotechnology Information.
- Aitha, V. L. (2013). Spectrophotometric Method For Estimation Of Levobunolol In Bulk And Tablet Dosage Form. International Journal of ChemTech Research, 5(4), 1777-1782.

- Analytica Chemie. (n.d.). **Levobunolol Hydrochloride** impurity.
- Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. *Journal of Pharmaceutical and Biomedical Analysis*, 69, 1-9.
- PubChem. (n.d.). Levobunolol. National Center for Biotechnology Information.
- PubChem. (n.d.). **Levobunolol Hydrochloride**. National Center for Biotechnology Information.
- Teva Canada. (2013, April 16).
- Mali, P. Y., et al. (2015). Development and optimization of **levobunolol hydrochloride** in-situ gel for glaucoma treatment. *International Journal of Pharmaceutical Sciences and Research*, 6(9), 3845-3853.
- precisionFDA. (n.d.). **LEVOBUNOLOL HYDROCHLORIDE**.
- Kumar, L., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing.
- Biosciences Biotechnology Research Asia. (2022).
- Sandoz. (2012, June 7). Product Monograph: Sandoz Levobunolol.
- ResearchGate. (2025).
- Agbaba, D., et al. (2010). UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. *Acta Poloniae Pharmaceutica*, 67(3), 217-226.
- FDA. (n.d.). BETAGAN® (levobunolol hydrochloride ophthalmic solution, USP) sterile.
- Shirkhedkar, A. A. (n.d.).
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- ResearchGate. (n.d.). FTIR spectrograms of pure propranolol hydrochloride (A)
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Seshachalam, U., & Haribabu, B. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. *Journal of Pharmaceutical and Biomedical Analysis*, 50(5), 983-988.
- CORE. (n.d.).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levobunolol | C17H25NO3 | CID 39468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Levobunolol Hydrochloride | C17H26CINO3 | CID 5284409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Levobunolol Hydrochloride [drugfuture.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Properties of Levobunolol Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668054#physicochemical-properties-of-levobunolol-hydrochloride]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)